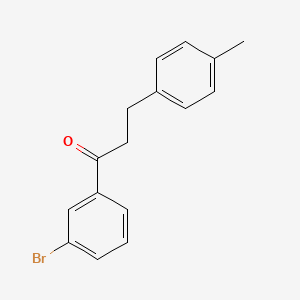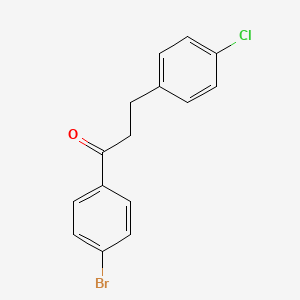![molecular formula C18H20N2O B1293036 N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine CAS No. 1114597-49-7](/img/structure/B1293036.png)
N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives, such as the one you mentioned, are aromatic heterocyclic organic compounds. They have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are widely distributed in the natural world and have been found in many of the important synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific structure of “N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine” would require more specific information.Aplicaciones Científicas De Investigación
Biological Potential of Indole Derivatives
Indole derivatives, including “N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives a subject of interest for researchers in the field of medicinal chemistry.
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have shown promising results in the field of oncology. They have been found to exhibit anticancer activity, making them potential candidates for cancer treatment .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity, which means they can kill or inhibit the growth of microorganisms . This makes them potential candidates for the development of new antimicrobial drugs.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can inhibit tubulin polymerization . This inhibition can lead to cell apoptosis, cell cycle arrest in the G2/M phase, and other downstream effects .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways. For instance, the inhibition of tubulin polymerization is a key pathway in the action of many anticancer drugs .
Result of Action
It is known that indole derivatives can induce cell apoptosis and arrest the cell cycle in the g2/m phase . These effects are often associated with the inhibition of tubulin polymerization .
Direcciones Futuras
Indole derivatives have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis of new indole derivatives, their biological activities, and their potential applications in medicine.
Propiedades
IUPAC Name |
N-[(5-methoxy-1H-indol-3-yl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-21-16-7-8-18-17(11-16)15(13-20-18)12-19-10-9-14-5-3-2-4-6-14/h2-8,11,13,19-20H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMBSELIDJQQMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CNCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)
